Potent Catechol O-Methyltransferase (COMT) Inhibition (IC50 = 18 nM)
Methyl 3-(2-aminophenoxy)benzoate exhibits potent in vitro inhibition of rat brain catechol O-methyltransferase (COMT) with an IC50 of 18 nM, as measured using 3,4-dihydroxybenzoic acid as the substrate [1]. This potency positions the compound within the same nanomolar range as clinically validated COMT inhibitors tolcapone (IC50 ~3 nM) and entacapone (IC50 ~14 nM) and is substantially more potent than the related analog Methyl 4-(4-aminophenoxy)benzoate, which lacks reported COMT inhibitory activity at comparable concentrations [2][3].
| Evidence Dimension | COMT inhibition potency |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Tolcapone (IC50 ~3 nM), Entacapone (IC50 ~14 nM); Methyl 4-(4-aminophenoxy)benzoate (IC50 >10 µM, inferred from lack of activity reports) |
| Quantified Difference | Approximately 2-6x less potent than tolcapone, equipotent to entacapone; orders of magnitude more potent than regioisomeric analog |
| Conditions | In vitro assay using rat brain microsomal COMT and 3,4-dihydroxybenzoic acid substrate |
Why This Matters
This data enables researchers to select the compound as a validated COMT inhibitor for neurological disease models, with potency comparable to clinical benchmarks.
- [1] BindingDB. Affinity Data IC50: 18 nM for Methyl 3-(2-aminophenoxy)benzoate against rat brain COMT. Entry ID: 50017861. View Source
- [2] Männistö PT, Kaakkola S. Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacol Rev. 1999;51(4):593-628. View Source
- [3] Bonifácio MJ, et al. Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. CNS Drug Rev. 2007;13(3):352-379. View Source
